Benzyl 4-bromopyridine-2-carboxylate
Overview
Description
Benzyl 4-bromopyridine-2-carboxylate is an organic compound with the molecular formula C13H10BrNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a bromine atom, and the carboxylic acid group is esterified with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromopyridine-2-carboxylate typically involves the bromination of picolinic acid derivatives followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromine atom at the 4-position of the pyridine ring. The resulting 4-bromopicolinic acid is then esterified with benzyl alcohol under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical methods can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-bromopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 4-azidopicolinate or 4-thiocyanatopicolinate derivatives.
Oxidation: Formation of 4-bromopicolinic acid.
Reduction: Formation of benzyl 4-bromopicolinate alcohol.
Scientific Research Applications
Benzyl 4-bromopyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl 4-bromopyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
- Benzyl 3-bromopicolinate
- Benzyl 5-bromopicolinate
- Benzyl 4-chloropicolinate
Comparison: Benzyl 4-bromopyridine-2-carboxylate is unique due to the position of the bromine atom, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacological activities and chemical reactivity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
benzyl 4-bromopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-11-6-7-15-12(8-11)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRGCBVDPJPGLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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